molecular formula C11H12O2 B3042365 3-Hydroxy-2,2-dimethyl-1-indanone CAS No. 59269-93-1

3-Hydroxy-2,2-dimethyl-1-indanone

Cat. No.: B3042365
CAS No.: 59269-93-1
M. Wt: 176.21 g/mol
InChI Key: YATVHPCKCBERKE-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-1-indanone is a chemical compound belonging to the indanone family. Indanones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a hydroxyl group attached to the third carbon of the indanone ring, with two methyl groups at the second carbon position. This unique structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of 2-ethynylbenzaldehyde using a copper-catalyzed intramolecular annulation reaction. This reaction yields 3-hydroxy-2,3-dihydro-1H-inden-1-one, which is subsequently oxidized using Jones’ reagent to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,2-dimethyl-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce corresponding alcohols or hydrocarbons.

Scientific Research Applications

3-Hydroxy-2,2-dimethyl-1-indanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-2,2-dimethyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6,9,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATVHPCKCBERKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C1=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyl-indan-1,3-dione (430 mg, 2.47 mmol), in ethanol (80 mL) at −30° C. is added a solution of NaBH4 (29 mg, 0.74 mmol) in ethanol (3 mL). After one h the reaction is quenched with saturated aqueous NH4Cl and the mixture is brought to room temperature. The reaction mixture is concentrated to approximately half of its original volume and then diluted with ethyl acetate and washed with water. The aqueous layer is then back-extracted twice with ethyl acetate. The organic layers are combined, dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:6) to afford 3-hydroxy-2,2-dimethyl-indan-1-one; MS (ESI) m/z 177.0 (M+H)+.
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,2-dimethyl-1-indanone
Reactant of Route 2
3-Hydroxy-2,2-dimethyl-1-indanone
Reactant of Route 3
3-Hydroxy-2,2-dimethyl-1-indanone
Reactant of Route 4
3-Hydroxy-2,2-dimethyl-1-indanone
Reactant of Route 5
3-Hydroxy-2,2-dimethyl-1-indanone
Reactant of Route 6
3-Hydroxy-2,2-dimethyl-1-indanone

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